6-Chloro-2,3-diiodo-pyridine, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

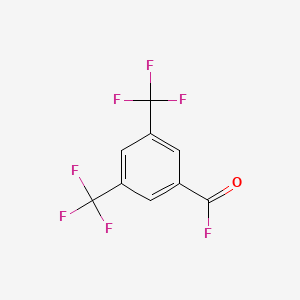

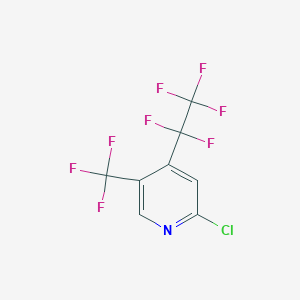

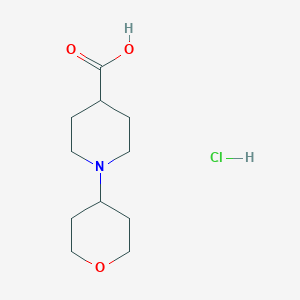

6-Chloro-2,3-diiodo-pyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a derivative of pyridine, which is an aromatic heterocyclic compound .

Synthesis Analysis

The synthesis of pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, involves various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-diiodo-pyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom and at the 2nd and 3rd positions with iodine atoms .Chemical Reactions Analysis

Pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P . They can also undergo reactions such as oxidative coupling, intramolecular cyclization, and dehydro-aromatization .Physical And Chemical Properties Analysis

6-Chloro-2,3-diiodo-pyridine has a predicted boiling point of 331.2±42.0 °C and a predicted density of 2.633±0.06 g/cm3 . Its pKa is predicted to be -4.98±0.10 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

6-Chloro-2,3-diiodo-pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. For example, it has been used in the efficient synthesis of 4-substituted 7-azaindole derivatives via nucleophilic displacement, demonstrating its utility in constructing complex molecular structures with potential pharmaceutical applications (Figueroa‐Pérez et al., 2006). Similarly, derivatives of 2,6-di(pyrazol-1-yl)pyridine, synthesized from related pyridine compounds, have been explored for their luminescent properties and applications in biological sensing and catalysis, highlighting the adaptability of pyridine derivatives in a range of scientific fields (Halcrow, 2005).

Coordination Chemistry and Catalysis

In coordination chemistry, 6-Chloro-2,3-diiodo-pyridine-related ligands have been used to develop complexes with metals, which exhibit unique properties useful for catalysis and material science. For instance, copper(II) complexes with terpyridine and pyridine derivatives substituted with quinolines have shown significant antiproliferative activity against cancer cells and catalytic activity in the oxidation of alkanes and alcohols, underscoring the role of pyridine derivatives in medicinal chemistry and green chemistry applications (Choroba et al., 2019).

Molecular Modeling and Structural Analysis

6-Chloro-2,3-diiodo-pyridine derivatives have also been subjects of molecular modeling and structural analysis studies. For example, research on pyridine-2,6-dicarboxamide derivatives has provided insights into concomitant polymorphism, demonstrating the compound's versatility in forming different crystalline structures. This research has implications for understanding the material properties of pyridine derivatives, which can be critical in drug development and the design of functional materials (Özdemir et al., 2012).

Advanced Organic Synthesis

In the realm of organic synthesis, 6-Chloro-2,3-diiodo-pyridine and its analogs have been pivotal in developing new synthetic routes. For instance, the synthesis of 6-substituted pyridin-3-yl C-nucleosides showcases a novel methodology that expands the toolkit for nucleoside analog production, which is crucial for antiviral and anticancer drug synthesis (Joubert et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrimidines, a class of compounds structurally similar to pyridines, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics, in this context, refers to polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, particularly organolithiums and organomagnesiums .

Result of Action

Related pyrimidinamine derivatives have shown excellent fungicidal activity , suggesting that 6-Chloro-2,3-diiodo-pyridine might have similar effects.

Propiedades

IUPAC Name |

6-chloro-2,3-diiodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUGPXBCUWCXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)

![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)

![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)